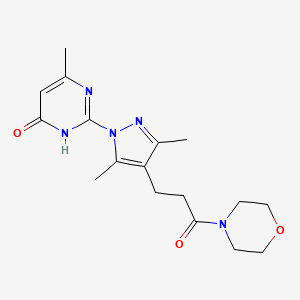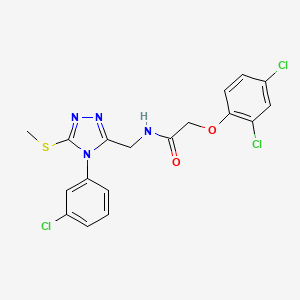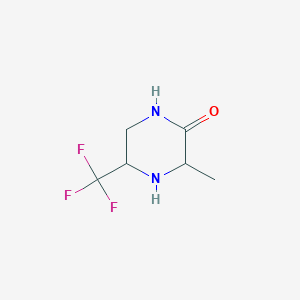
3-Methyl-5-(trifluoromethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(trifluoromethyl)piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Aplicaciones Científicas De Investigación
3-Methyl-5-(trifluoromethyl)piperazin-2-one has been extensively studied in scientific research due to its potent PARP inhibitory activity. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 3-Methyl-5-(trifluoromethyl)piperazin-2-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, including breast, ovarian, and lung cancer.
Mecanismo De Acción
3-Methyl-5-(trifluoromethyl)piperazin-2-one inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. PARP inhibition also leads to the activation of the DNA damage response pathway, which enhances the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-Methyl-5-(trifluoromethyl)piperazin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. 3-Methyl-5-(trifluoromethyl)piperazin-2-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-5-(trifluoromethyl)piperazin-2-one is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in DNA repair and cancer therapy. However, 3-Methyl-5-(trifluoromethyl)piperazin-2-one has limited solubility in water, which can make it challenging to use in some experiments. Additionally, 3-Methyl-5-(trifluoromethyl)piperazin-2-one has a short half-life in vivo, which can limit its effectiveness in animal models.
Direcciones Futuras
For research could include the development of 3-Methyl-5-(trifluoromethyl)piperazin-2-one analogs with improved solubility and pharmacokinetic properties. Additionally, 3-Methyl-5-(trifluoromethyl)piperazin-2-one could be used in combination with other cancer therapies to further enhance their efficacy. Further studies could also investigate the role of PARP inhibition in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 3-Methyl-5-(trifluoromethyl)piperazin-2-one involves the reaction of 3-methylpiperazine with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained by simple filtration and recrystallization. The purity of the product can be enhanced by column chromatography.
Propiedades
IUPAC Name |
3-methyl-5-(trifluoromethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c1-3-5(12)10-2-4(11-3)6(7,8)9/h3-4,11H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSEVVLDXUSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



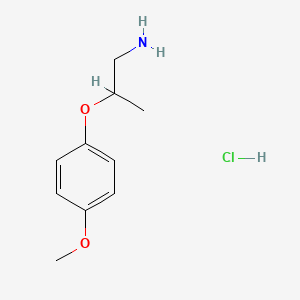
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)
![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)
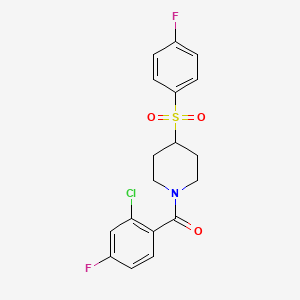
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)
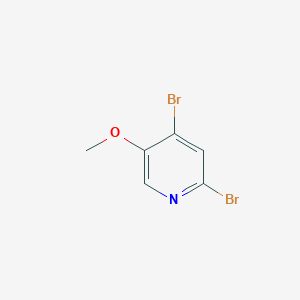

![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)
![2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride](/img/structure/B2902105.png)
